6-Bromo-3-hydroxypicolinic acid
Overview
Description
6-Bromo-3-hydroxypicolinic acid: is an organic compound with the molecular formula C6H4BrNO3 . It is a derivative of picolinic acid, where the hydrogen atom at the 6th position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxypicolinic acid typically involves the bromination of 3-hydroxypicolinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of various substituted picolinic acid derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of reduced derivatives of picolinic acid.
Scientific Research Applications
Chemistry: 6-Bromo-3-hydroxypicolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties. Researchers are investigating its role in drug development and therapeutic interventions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can inhibit enzyme activity or modulate protein functions, leading to various biological effects .
Molecular Targets and Pathways:
Metal Ions: The compound forms complexes with metal ions such as zinc, copper, and iron.
Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Proteins: The compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
3-Hydroxypicolinic Acid: Similar to 6-Bromo-3-hydroxypicolinic acid but lacks the bromine atom.
6-Bromopicolinic Acid: Similar but lacks the hydroxyl group at the 3-position.
Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-3-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPFQLFCVKWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623250 | |
Record name | 6-Bromo-3-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-58-1 | |
Record name | 6-Bromo-3-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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